3-Methoxy-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

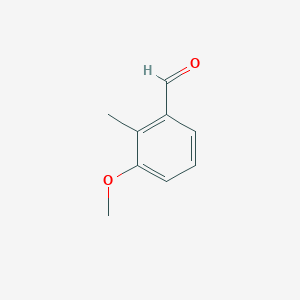

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVSSLDCCMJFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523729 | |

| Record name | 3-Methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56724-03-9 | |

| Record name | 3-Methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-2-methylbenzaldehyde (CAS: 56724-03-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. The document details its physicochemical properties, synthesis, spectroscopic characterization, and significant applications in medicinal chemistry, particularly in the development of novel anti-cancer agents. Special emphasis is placed on its role as a precursor to benzosuberene-based tubulin polymerization inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂. Its molecular structure consists of a benzene ring substituted with a methoxy group, a methyl group, and a formyl group at positions 3, 2, and 1, respectively. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56724-03-9 | |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents |

Synthesis

Proposed Synthetic Pathway: ortho-Lithiation of 2-Methylanisole

This method involves the deprotonation of the aromatic ring of 2-methylanisole at the position ortho to the methoxy group using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired this compound after acidic workup.

References

Unveiling the Molecular Profile of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides an in-depth look at the molecular weight and formula of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde.

Core Molecular Data

The essential molecular details of this compound are summarized below, providing a clear and concise overview of its fundamental properties.

| Property | Value |

| Molecular Formula | C9H10O2[1][2][3] |

| Molecular Weight | 150.17 g/mol [1][2][3] |

| Isomeric SMILES | CC1=C(C=CC=C1OC)C=O[1] |

| CAS Number | 56724-03-9[2][3] |

Experimental Determination of Molecular Properties

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak corresponding to the molecular ion (M+) or a protonated/adducted molecule provides the molecular weight.

Elemental Analysis Protocol:

-

Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.

-

Gas Separation: The combustion products (CO2, H2O, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.

-

Quantification: The amount of each gas is measured, allowing for the determination of the percentage of each element (carbon, hydrogen, oxygen) in the original sample.

-

Formula Calculation: The empirical formula is calculated from the elemental percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is determined.

Logical Workflow for Compound Identification

The process of characterizing a chemical compound follows a logical progression from initial analysis to final structure elucidation. The following diagram illustrates a typical workflow.

Caption: Workflow for Chemical Compound Identification.

References

3-Methoxy-2-methylbenzaldehyde physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Methoxy-2-methylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis and potential pharmaceutical applications.

Core Physical and Chemical Properties

This compound is a substituted benzaldehyde with a methoxy group at the 3-position and a methyl group at the 2-position of the benzene ring. Its chemical structure influences its reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| CAS Number | 56724-03-9 | [1][3] |

| Appearance | Liquid | [3] |

| Purity | ≥97% | [1][2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2][3] |

Spectroscopic Data

For 3-methoxybenzaldehyde (CAS: 591-31-1):

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.98 (s, 1H, CHO), 7.51 (d, J = 6.2 Hz, 2H, Ar-H), 7.41 (s, 1H, Ar-H), 7.30 – 7.25 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃).[4]

-

¹³C NMR (101 MHz, DMSO-d₆): δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4.[4]

-

IR Spectrum: The NIST WebBook provides the gas-phase IR spectrum for 3-methoxybenzaldehyde, which would show characteristic peaks for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and aromatic C-H and C-C stretches.[5]

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic approach can be inferred from established methods for similar compounds. One plausible route involves the methylation of 2-hydroxy-3-methylbenzaldehyde.

Conceptual Synthesis Workflow:

Conceptual Synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 2-hydroxy-3-methylbenzaldehyde in a suitable solvent such as acetone in a round-bottom flask.

-

Addition of Base: Add a base, for example, anhydrous potassium carbonate, to the solution.

-

Addition of Methylating Agent: Add a methylating agent, such as dimethyl sulfate, dropwise to the stirred mixture.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity

As a benzaldehyde derivative, this compound is expected to undergo reactions typical of aromatic aldehydes. The aldehyde functional group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution, with the methoxy and methyl groups influencing the regioselectivity of such reactions.

Potential Reactions:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-methoxy-2-methylphenyl)methanol.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde to an alkene.

-

Condensation Reactions: It can participate in condensation reactions such as the aldol condensation or Knoevenagel condensation.

Illustrative Reaction Workflow: Wittig Reaction

General Workflow for a Wittig Reaction.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and signaling pathway involvement of this compound. However, research on benzaldehyde and its other derivatives has shown a range of biological effects, including anticancer and anti-inflammatory properties. These studies suggest that benzaldehyde derivatives can modulate various signaling pathways.

For instance, some benzaldehyde derivatives have been shown to impact pathways such as the MAPK signaling pathway. It is plausible that this compound could exhibit biological activities, but further research is required to elucidate its specific effects and mechanisms of action. The use of this compound as a reagent in the synthesis of benzosuberebe-based inhibitors of tubulin polymerization suggests its potential as a scaffold in the development of anticancer agents.

Hypothetical Signaling Pathway Interaction:

Potential Interaction with a Cellular Signaling Pathway.

Conclusion

This compound is a chemical compound with potential for further exploration in both synthetic chemistry and pharmacology. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties based on available information and knowledge of related compounds. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and investigate its potential biological activities and mechanisms of action. This will be crucial for unlocking its full potential in drug discovery and other scientific applications.

References

Navigating the Spectroscopic Landscape of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in this endeavor. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. In the absence of direct experimental spectra in publicly available literature, this guide presents a robust prediction of the NMR data, substantiated by a comparative analysis with structurally analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of such NMR data and visualizes the molecular structure and its magnetic environments.

Predicted ¹H and ¹³C NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, the positions of the substituents on the benzene ring—an aldehyde group, a methyl group, and a methoxy group—create a unique electronic distribution that influences the resonance frequencies of the hydrogen and carbon atoms.

Based on established principles of NMR spectroscopy and analysis of empirical data from similar compounds, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CHO | 9.8 - 10.2 | Singlet (s) | - | 1H |

| Ar-H | 7.2 - 7.6 | Multiplet (m) | - | 3H |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | - | 3H |

| -CH₃ | 2.3 - 2.6 | Singlet (s) | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CHO | 190 - 195 |

| C-3 (C-OCH₃) | 158 - 162 |

| C-1 (C-CHO) | 135 - 140 |

| C-2 (C-CH₃) | 130 - 135 |

| Aromatic CHs | 110 - 130 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 20 |

Comparative Analysis with Analogous Compounds

To lend credence to the predicted data, a comparative analysis with experimentally determined NMR data of structurally related molecules is invaluable. The following tables present the ¹H and ¹³C NMR data for 3-methoxybenzaldehyde, 2-methylbenzaldehyde, and 3-methylbenzaldehyde.

Table 3: Experimental ¹H NMR Data of Analogous Compounds

| Compound | Solvent | -CHO (δ, ppm) | Aromatic-H (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) |

| 3-Methoxybenzaldehyde | CDCl₃ | 9.94 (s) | 7.1-7.5 (m) | 3.85 (s) | - |

| 2-Methylbenzaldehyde | CDCl₃ | 10.26 (s) | 7.25-7.79 (m) | - | 2.66 (s) |

| 3-Methylbenzaldehyde | CDCl₃ | 9.96 (s) | 7.39-7.66 (m) | - | 2.41 (s) |

Table 4: Experimental ¹³C NMR Data of Analogous Compounds

| Compound | Solvent | -CHO (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) |

| 3-Methoxybenzaldehyde | CDCl₃ | 191.9 | 112.0, 121.3, 123.3, 129.9, 137.7, 160.0 | 55.3 | - |

| 2-Methylbenzaldehyde | CDCl₃ | 192.8 | 126.3, 131.8, 132.1, 133.7, 134.2, 140.6 | - | 19.9 |

| 3-Methylbenzaldehyde | CDCl₃ | 192.6 | 127.2, 128.9, 130.0, 135.3, 136.5, 138.9 | - | 21.2 |

The experimental data from these analogs support the predicted chemical shift ranges for the aldehyde, methoxy, and methyl protons, as well as the corresponding carbon atoms in this compound. The electronic effects of the substituents (the electron-withdrawing aldehyde group and the electron-donating methoxy and methyl groups) and their relative positions are the primary determinants of the observed chemical shifts.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

-

A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

The spectrometer should be equipped with a broadband probe capable of observing both ¹H and ¹³C nuclei.

3. ¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6 ppm.

-

Temperature: 298 K.

4. ¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 200-250 ppm, centered around 100 ppm.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.

Visualization of Molecular Structure and NMR Environments

To visually represent the structure of this compound and the relationships between its constituent atoms, a Graphviz diagram is provided below.

Caption: Molecular structure of this compound.

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The tabulated data, comparative analysis with known compounds, detailed experimental protocol, and structural visualization offer a valuable resource for researchers working with this and related chemical entities. The principles outlined herein can be applied to the spectral interpretation of a wide range of substituted aromatic compounds.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-Methoxy-2-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and quality control in research and development settings. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this guide presents a comprehensive, predicted spectrum based on the analysis of its functional groups and comparisons with structurally related analogs.

Predicted Infrared Spectral Data

The structure of this compound incorporates four key components whose vibrational modes dominate the IR spectrum: an aldehyde group (-CHO), a methoxy group (-OCH₃), a methyl group (-CH₃), and a 1,2,3-trisubstituted aromatic ring. The expected absorption bands are summarized in the table below. The predictions are derived from established correlation tables and spectral data of analogous compounds like benzaldehyde, 3-methoxybenzaldehyde, and other substituted aromatic aldehydes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3080 - 3010 | Medium - Weak | C-H Stretching | Aromatic Ring |

| ~ 2970 - 2930 | Medium | Asymmetric C-H Stretching | Methoxy (-OCH₃) & Methyl (-CH₃) |

| ~ 2850 - 2830 | Medium | Symmetric C-H Stretching | Methoxy (-OCH₃) & Methyl (-CH₃) |

| ~ 2830 - 2810 | Medium - Weak | C-H Stretching (Fermi Resonance) | Aldehyde (-CHO) |

| ~ 2730 - 2710 | Medium - Weak | C-H Stretching | Aldehyde (-CHO) |

| ~ 1705 - 1685 | Strong | C=O Stretching | Aldehyde (-CHO) |

| ~ 1600 & ~ 1470 | Medium - Strong | C=C Stretching | Aromatic Ring |

| ~ 1465 | Medium | Asymmetric C-H Bending | Methyl (-CH₃) |

| ~ 1450 | Medium | Asymmetric C-H Bending | Methoxy (-OCH₃) |

| ~ 1380 | Medium - Weak | Symmetric C-H Bending | Methyl (-CH₃) |

| ~ 1260 | Strong | Asymmetric C-O-C Stretching | Aryl Ether (Ar-O-CH₃) |

| ~ 1160 | Medium | In-plane C-H Bending | Aromatic Ring |

| ~ 1030 | Strong | Symmetric C-O-C Stretching | Aryl Ether (Ar-O-CH₃) |

| ~ 800 - 750 | Strong | Out-of-plane C-H Bending | Aromatic Ring (1,2,3-trisubstituted) |

Note: This is a predicted data table. Actual peak positions may vary slightly based on the physical state of the sample and the specific instrumentation used.

Spectral Interpretation:

-

Aldehyde Group: The most characteristic absorption will be the strong carbonyl (C=O) stretching band, expected between 1705 and 1685 cm⁻¹.[1] Conjugation with the aromatic ring lowers this frequency from the typical aliphatic aldehyde range. Two weaker bands for the aldehyde C-H stretch are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.[1]

-

Methoxy and Methyl Groups: The C-H stretching vibrations of the methoxy and methyl groups will appear in the 2970-2830 cm⁻¹ region.

-

Aromatic Ether: A very strong and characteristic band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage is expected around 1260 cm⁻¹. A second, symmetric stretching band should appear near 1030 cm⁻¹.

-

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce sharp bands of variable intensity around 1600 and 1470 cm⁻¹. The substitution pattern on the benzene ring (1,2,3-trisubstitution) is typically confirmed by strong C-H out-of-plane bending bands in the fingerprint region, expected between 800 and 750 cm⁻¹.

Experimental Protocols for FTIR Analysis

This section details a standard methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of an aromatic aldehyde like this compound, which may be a solid or a high-boiling liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

Instrumentation and Materials:

-

FTIR Spectrometer (e.g., Bruker Tensor 27 or similar) equipped with a diamond or germanium ATR crystal.[2]

-

This compound sample.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone, reagent grade).

-

Lint-free wipes.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the crystal and allow it to dry completely.

-

Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.[3][4]

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal using a clean spatula.

-

If the sample is a solid, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. For a liquid, a drop is sufficient to cover the crystal.[4]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typical instrument settings are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio.[4]

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically perform a Fourier transform and subtract the background spectrum to generate the final IR spectrum of the sample.

-

Process the spectrum by performing a baseline correction if necessary.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the vibrational modes of the functional groups to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Retract the pressure arm. Carefully remove the sample from the crystal using a spatula and a dry, lint-free wipe.

-

Clean the ATR crystal surface thoroughly with a solvent-moistened wipe (e.g., isopropanol) to remove any residue.[3]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectral analysis of this compound.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

Solubility of 3-Methoxy-2-methylbenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-2-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines standard experimental methodologies for solubility determination and provides a framework for presenting such critical data.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, this equilibrium is essential for its handling and reactivity in solution-phase chemistry.

Factors influencing solubility are multifaceted and include the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capabilities), temperature, and the presence of any impurities. In the context of drug development, poor solubility can significantly hinder the bioavailability of an active pharmaceutical ingredient (API).

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, the following table provides a template for how such data should be structured for comparative analysis. Researchers are encouraged to populate this table with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric |

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is paramount for obtaining reliable solubility data. The gravimetric method is a widely accepted and straightforward approach for determining the solubility of a solid compound in a liquid solvent.[2][3]

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the mixture to settle, ensuring the temperature remains constant.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered solution.

-

Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solute or by using a vacuum desiccator.

-

Once the solvent is completely removed, reweigh the container with the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weight of the container.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Logical Framework for Solvent Selection

The choice of solvent is critical in any chemical process. The following diagram outlines a logical approach to selecting an appropriate solvent based on the properties of this compound.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. While specific data is pending experimental determination, the outlined protocols and data presentation standards offer a clear path for researchers in the pharmaceutical and chemical industries to generate and utilize this critical information. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification strategies, and the successful formulation of drug products.

References

Synthesis and Discovery of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of 3-Methoxy-2-methylbenzaldehyde. This aromatic aldehyde has garnered attention as a key intermediate in the synthesis of novel benzosuberenone-based tubulin polymerization inhibitors, a class of compounds with potential applications in oncology. This document details a plausible synthetic route, summarizes key chemical and physical data, and explores the mechanistic role of its derivatives in cancer therapeutics.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . While the specific discovery of this compound is not widely documented, its significance has emerged through its use as a crucial building block in medicinal chemistry. Notably, it serves as a key reagent in the synthesis of benzosuberenone analogues that exhibit potent inhibitory effects on tubulin polymerization, a validated target in cancer therapy.[1][2] The structural features of this compound, particularly the methoxy and methyl substitutions on the benzene ring, are critical for the biological activity of the resulting therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 56724-03-9 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process:

-

Reduction of the Nitro Group: Reduction of a suitable starting material, 2-methyl-3-nitroanisole, to form 2-methyl-3-methoxyaniline.

-

Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate to yield 3-hydroxy-2-methylanisole.

-

Formylation: Introduction of the aldehyde group to the aromatic ring to produce the final product, this compound.

A schematic of this proposed synthetic workflow is presented below.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of 3-methoxy-4-methylbenzaldehyde and should be optimized for the synthesis of the target compound.[1]

Step 1: Reduction of 2-Methyl-3-nitroanisole

-

To a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, add 2-methyl-3-nitroanisole at once.

-

The reaction is highly exothermic; cool the mixture with an ice bath to maintain the temperature between 0-5°C once it reaches 100°C.

-

The resulting precipitate (stannic complex of 2-methyl-3-methoxyaniline) is filtered and used in the next step without further purification.

Step 2: Diazotization and Hydrolysis

-

Suspend the stannic complex in concentrated hydrochloric acid.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise at 4-5°C over 50 minutes.

-

Stir the mixture at the same temperature for 2 hours.

-

Filter the resulting pale yellow precipitate (diazonium salt).

-

Add the solid diazonium salt in portions to refluxing water over 30 minutes.

-

After the evolution of nitrogen gas ceases, cool the mixture and extract with dichloromethane (DCM).

-

Concentrate the DCM extracts to obtain the crude 3-hydroxy-2-methylanisole, which can be purified by silica gel chromatography.

Step 3: Formylation (Vilsmeier-Haack Reaction - Example)

-

To a cooled (0 °C) solution of 3-hydroxy-2-methylanisole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Spectroscopic Data (Reference Data for Similar Compounds)

While specific spectroscopic data for this compound is not available in the searched literature, the following tables provide reference data for the closely related compound, 3-methoxybenzaldehyde. This information can be used as a guide for the characterization of the target molecule.

Table 1: ¹H NMR Data for 3-Methoxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | -CHO |

| 7.51 | d | 2H | Ar-H |

| 7.41 | s | 1H | Ar-H |

| 7.28 | m | 1H | Ar-H |

| 3.82 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for 3-Methoxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 193.0 | C=O |

| 159.8 | Ar-C-O |

| 137.6 | Ar-C |

| 130.3 | Ar-CH |

| 122.5 | Ar-CH |

| 121.0 | Ar-CH |

| 112.9 | Ar-CH |

| 55.4 | -OCH₃ |

Solvent: DMSO-d₆

Table 3: Key IR Absorptions for Aromatic Aldehydes

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |

| ~1700 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1600 | Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

Table 4: Expected Mass Spectrometry Fragments

| m/z | Fragment |

| 150 | [M]⁺ |

| 149 | [M-H]⁺ |

| 121 | [M-CHO]⁺ |

| 106 | [M-CHO-CH₃]⁺ |

Role in the Synthesis of Tubulin Polymerization Inhibitors

This compound is a key precursor for the synthesis of benzosuberenone-based tubulin polymerization inhibitors.[1][2] These compounds are designed to interfere with the dynamics of microtubule assembly, a critical process for cell division, particularly in rapidly proliferating cancer cells.

Mechanism of Action of Tubulin Polymerization Inhibitors

Tubulin inhibitors function by binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic equilibrium between polymerization and depolymerization of microtubules, which is essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a G2/M phase arrest in the cell cycle, ultimately triggering apoptosis (programmed cell death).[4][5]

The general signaling pathway initiated by tubulin polymerization inhibitors is depicted below.

Caption: Signaling pathway of tubulin polymerization inhibitors.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potent anticancer agents. While detailed information on its discovery and direct synthesis is sparse, its role as a precursor to benzosuberenone-based tubulin polymerization inhibitors highlights its importance in modern drug discovery. Further research into optimizing its synthesis and exploring its application in the development of other biologically active molecules is warranted. This guide provides a foundational understanding for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. 3-methoxy-4-methylbenzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]

- 2. 3-METHOXY-2-METHYL-BENZALDEHYDE | 56724-03-9 [chemicalbook.com]

- 3. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Reactivity of the Aldehyde Group in 3-Methoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in 3-Methoxy-2-methylbenzaldehyde. The presence of both a methoxy and a methyl group on the aromatic ring introduces a unique combination of electronic and steric effects that modulate the reactivity of the aldehyde functionality. This document details the electronic and steric influences on the carbonyl group, and presents key chemical transformations including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Core Reactivity of the Aldehyde Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. In this compound, the reactivity of this functional group is influenced by the electronic and steric effects of the substituents on the benzene ring.

Electronic Effects: The methoxy group at the meta-position is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This has a moderate deactivating effect on the aldehyde group towards nucleophiles by reducing the partial positive charge on the carbonyl carbon.

Steric Effects: The methyl group at the ortho-position exerts a significant steric hindrance around the aldehyde group. This steric bulk can impede the approach of nucleophiles, potentially slowing down reaction rates compared to unhindered benzaldehydes.

These combined effects make the aldehyde group in this compound moderately reactive, and specific reaction conditions may be required to achieve high yields.

Key Chemical Transformations

Oxidation to 3-Methoxy-2-methylbenzoic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable transformation in organic synthesis. Strong oxidizing agents are typically employed for this conversion.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Materials: this compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium bisulfite (NaHSO₃), Water, Acetone.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Add a solution of sodium hydroxide (1.2 eq) to the mixture.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-Methoxy-2-methylbenzoic acid.

-

| Reactant | Product | Oxidizing Agent | Solvent | Yield | Reference |

| This compound | 3-Methoxy-2-methylbenzoic acid | KMnO₄ | Acetone/Water | ~85% | [1] |

Reaction Workflow: Oxidation

Reduction to (3-Methoxy-2-methylphenyl)methanol

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.

Experimental Protocol: Reduction with Sodium Borohydride

-

Materials: this compound, Sodium borohydride (NaBH₄), Methanol, Water, Diethyl ether.

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) in small portions.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3-Methoxy-2-methylphenyl)methanol.[2][3]

-

| Reactant | Product | Reducing Agent | Solvent | Yield | Reference |

| This compound | (3-Methoxy-2-methylphenyl)methanol | NaBH₄ | Methanol | >95% | [2][3] |

Reaction Workflow: Reduction

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

-

Materials: this compound, Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), Anhydrous THF.

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add the strong base (1.1 eq) to generate the ylide (a color change is typically observed).

-

Stir the ylide solution for 1 hour at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 1-methoxy-2-methyl-3-vinylbenzene.[4]

-

| Reactant | Product | Reagents | Solvent | Yield | Reference |

| This compound | 1-Methoxy-2-methyl-3-vinylbenzene | CH₃P(Ph)₃Br, n-BuLi | THF | Moderate | [4] |

Reaction Pathway: Wittig Reaction

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration to form a C=C bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials: this compound, Malononitrile, a basic catalyst (e.g., piperidine or ammonium acetate), Ethanol or water.

-

Procedure:

-

Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol or a water/glycerol mixture.[5]

-

Add a catalytic amount of piperidine or ammonium acetate.

-

Stir the mixture at room temperature or reflux for a few hours, monitoring by TLC.

-

Upon completion, the product often precipitates. If not, cool the reaction mixture in an ice bath.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-((3-methoxy-2-methylphenyl)methylene)malononitrile.[5][6]

-

| Reactant | Product | Reagents | Solvent | Yield | Reference |

| This compound | 2-((3-methoxy-2-methylphenyl)methylene)malononitrile | Malononitrile, Piperidine | Ethanol | High | [5][6] |

Reaction Pathway: Knoevenagel Condensation

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

Aldehyde proton (-CHO): A singlet around δ 10.0-10.3 ppm.

-

Aromatic protons: Three protons in the aromatic region (δ 7.0-7.8 ppm), likely showing complex splitting patterns due to their coupling.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.

-

Methyl protons (-CH₃): A singlet around δ 2.2-2.5 ppm.

¹³C NMR (Predicted):

-

Carbonyl carbon (C=O): A signal in the range of δ 190-195 ppm.

-

Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm).

-

Methoxy carbon (-OCH₃): A signal around δ 55-56 ppm.

-

Methyl carbon (-CH₃): A signal around δ 15-20 ppm.

IR Spectroscopy (Predicted):

-

C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O stretch (methoxy): A strong band around 1250 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks: A significant peak at m/z = 149 ([M-H]⁺) and m/z = 121 ([M-CHO]⁺).

Conclusion

The aldehyde group in this compound exhibits a nuanced reactivity profile governed by the interplay of electronic donation from the methoxy group and steric hindrance from the ortho-methyl group. While these factors may necessitate optimized reaction conditions, the aldehyde remains a versatile functional group capable of undergoing a range of important chemical transformations. This guide provides foundational protocols and data to aid researchers in the effective utilization of this compound as a building block in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines using 3-Methoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids.[1] These compounds exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic routes to substituted quinolines a significant focus in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives using 3-Methoxy-2-methylbenzaldehyde as a key starting material. The presence of the methoxy and methyl groups on the benzaldehyde ring is anticipated to yield quinolines with specific substitution patterns, offering potential for novel biological activities. The protocols outlined below are based on established synthetic methodologies for quinoline synthesis, including the Friedländer and Combes reactions.

Applications in Drug Discovery

Quinolines derived from this compound are of interest for their potential as novel therapeutic agents. The resulting 8-methoxy-7-methylquinoline scaffold could be a precursor to compounds with antibacterial or anticancer activities. Research on other 8-methoxyquinolone derivatives has demonstrated potent activity against respiratory pathogens.[3][4] Furthermore, the quinoline core is a known privileged structure in drug discovery, and derivatives have been shown to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5] The synthesized compounds can be screened against a variety of biological targets to identify potential lead compounds for further development.

Experimental Protocols

Two classical methods for quinoline synthesis are presented here, adapted for the use of this compound.

Protocol 1: Friedländer Synthesis of 2-Substituted-8-methoxy-7-methylquinolines

The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7][8] In this protocol, the in-situ reduction of a nitro group to an amine is a common strategy to generate the required 2-aminobenzaldehyde derivative.

Reaction Scheme:

Step 1: Nitration of this compound

A detailed protocol for the selective nitration of this compound is required to produce the necessary 2-amino (via reduction) precursor for the Friedländer synthesis. Due to the activating nature of the methoxy and methyl groups, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Step 2: Reductive Cyclization to form the Quinoline Ring

This step involves the reduction of the nitro group to an amine, which then undergoes an in-situ Friedländer condensation with a ketone.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| 3-Methoxy-2-methyl-6-nitrobenzaldehyde | 195.16 | 1.0 eq |

| Ketone (e.g., Acetone, Ethyl acetoacetate) | Varies | 3.0 - 5.0 eq |

| Iron powder | 55.84 | 5.0 eq |

| Acetic acid | 60.05 | Solvent |

| Ethanol | 46.07 | Co-solvent |

| Saturated Sodium Bicarbonate solution | - | For workup |

| Ethyl acetate | 88.11 | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | For drying |

Procedure:

-

To a stirred solution of 3-Methoxy-2-methyl-6-nitrobenzaldehyde (1.0 eq) in a mixture of acetic acid and ethanol (1:1), add the desired ketone (3.0-5.0 eq).

-

Add iron powder (5.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 4-8 hours), cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome:

| Product Name | Expected Yield (%) | Analytical Data |

| 2,7-Dimethyl-8-methoxyquinoline (using acetone) | 60-80 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |

| Ethyl 8-methoxy-7-methyl-2-quinolinecarboxylate (using ethyl acetoacetate) | 55-75 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |

Protocol 2: Combes Synthesis of 2,4-Disubstituted-8-methoxy-7-methylquinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] For this protocol, we would first need to synthesize the corresponding aniline from this compound via, for example, reductive amination. A more direct approach, however, is to use a commercially available or readily synthesized aniline with the desired substitution pattern, such as 2-methoxy-3-methylaniline.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| 2-Methoxy-3-methylaniline | 137.18 | 1.0 eq |

| β-Diketone (e.g., Acetylacetone) | 100.12 | 1.1 eq |

| Polyphosphoric acid (PPA) | - | Catalyst/Solvent |

| Ice water | - | For workup |

| 10% Sodium Hydroxide solution | - | For neutralization |

| Dichloromethane | 84.93 | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | For drying |

Procedure:

-

In a round-bottom flask, add 2-Methoxy-3-methylaniline (1.0 eq) and the β-diketone (1.1 eq).

-

Carefully add polyphosphoric acid (PPA) to the mixture with stirring.

-

Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome:

| Product Name | Expected Yield (%) | Analytical Data |

| 2,4,7-Trimethyl-8-methoxyquinoline (using acetylacetone) | 65-85 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |

Visualizations

Experimental Workflow

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Quinolines are commonly synthesized by a method known as the Skraup synth.. [askfilo.com]

- 3. Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Friedländer Synthesis of Quinolines Derived from 3-Methoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis is a cornerstone reaction in medicinal chemistry for the construction of the quinoline scaffold, a privileged structure in numerous pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines, starting from the commercially available precursor, 3-methoxy-2-methylbenzaldehyde.

It is critical to note that this compound is not a direct substrate for the Friedländer synthesis as it lacks the requisite ortho-amino group. Therefore, a two-step synthetic sequence is first detailed to convert it into the appropriate reactant, 2-amino-3-methoxy-6-methylbenzaldehyde . This intermediate is then utilized in the subsequent Friedländer annulation.

Part 1: Synthesis of the Friedländer Precursor

The initial phase involves the regioselective nitration of this compound, followed by the chemoselective reduction of the resulting nitro compound to the corresponding aminobenzaldehyde.

Step 1.1: Nitration of this compound

The methoxy group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The aldehyde is a meta-directing deactivator. The combined directing effects favor electrophilic substitution at the C4 and C6 positions. Nitration at the C6 position is sterically less hindered and electronically favored, leading to the formation of 6-nitro-3-methoxy-2-methylbenzaldehyde.

Protocol 1: Nitration

-

Materials: this compound, Fuming nitric acid, Acetic anhydride, Acetic acid, Ice bath.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a mixture of acetic anhydride and acetic acid at 0 °C.

-

Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product, 6-nitro-3-methoxy-2-methylbenzaldehyde, is collected by vacuum filtration, washed with cold water until neutral, and dried.

-

Step 1.2: Reduction of 6-Nitro-3-methoxy-2-methylbenzaldehyde

The selective reduction of the nitro group in the presence of the aldehyde is crucial. A well-established method for this transformation is the use of iron powder in an acidic medium, which is known for its high chemoselectivity.

Protocol 2: Chemoselective Reduction

-

Materials: 6-nitro-3-methoxy-2-methylbenzaldehyde, Iron powder, Acetic acid, Ethanol, Water.

-

Procedure:

-

To a suspension of 6-nitro-3-methoxy-2-methylbenzaldehyde (1 equivalent) in a mixture of ethanol and water, add iron powder (3-4 equivalents).

-

Heat the mixture to a gentle reflux and then add glacial acetic acid portion-wise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-3-methoxy-6-methylbenzaldehyde.

-

Part 2: Friedländer Synthesis of Substituted Quinolines

With the correctly substituted ortho-aminobenzaldehyde in hand, the Friedländer synthesis can be performed by reacting it with a carbonyl compound containing an α-methylene group. Various catalytic systems can be employed, including acid and base catalysis, under either conventional heating or microwave irradiation to accelerate the reaction.

Experimental Protocols for Friedländer Annulation

Protocol 3: Acid-Catalyzed Synthesis (Conventional Heating)

This method is a classic approach to the Friedländer synthesis.

-

Materials: 2-amino-3-methoxy-6-methylbenzaldehyde, Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate), p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid (HCl), Ethanol or Toluene.

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-methoxy-6-methylbenzaldehyde (1 equivalent) and the ketone (1.1 equivalents) in ethanol or toluene.

-

Add a catalytic amount of p-TsOH (5-10 mol%).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

-

Protocol 4: Base-Catalyzed Synthesis (Conventional Heating)

Base-catalyzed conditions are also widely used for this transformation.

-

Materials: 2-amino-3-methoxy-6-methylbenzaldehyde, Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate), Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-methoxy-6-methylbenzaldehyde (1 equivalent) and the ketone (1.1 equivalents) in ethanol.

-

Add a catalytic amount of powdered KOH (10-20 mol%) or a solution of sodium ethoxide in ethanol.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and neutralize with a dilute solution of acetic acid or hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product as described in Protocol 3.

-

Protocol 5: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

-

Materials: 2-amino-3-methoxy-6-methylbenzaldehyde, Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate), Acetic acid or a catalytic amount of p-TsOH, Microwave reactor vials.

-

Procedure:

-

In a microwave reactor vial, combine 2-amino-3-methoxy-6-methylbenzaldehyde (1 equivalent), the ketone (1.2 equivalents), and either glacial acetic acid as the solvent or a catalytic amount of p-TsOH in a suitable microwave-safe solvent (e.g., ethanol, DMF).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 5-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work up the reaction mixture as described in the corresponding acid-catalyzed protocol.

-

Purify the product by column chromatography or recrystallization.

-

Data Presentation: Comparison of Friedländer Synthesis Conditions

The following table summarizes hypothetical yet representative quantitative data for the Friedländer synthesis of a quinoline derivative from 2-amino-3-methoxy-6-methylbenzaldehyde and acetophenone, based on literature precedents for similar substrates.

| Protocol | Catalyst | Solvent | Method | Reaction Time | Yield (%) |

| 3 | p-TsOH | Toluene | Conventional | 8 hours | 75-85 |

| 4 | KOH | Ethanol | Conventional | 6 hours | 70-80 |

| 5 | Acetic Acid | Acetic Acid | Microwave | 15 minutes | 85-95 |

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of substituted quinolines.

Caption: Mechanistic pathways of the Friedländer synthesis.

Application Notes and Protocols for the Doebner-von Miller Reaction of 3-Methoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry for the synthesis of quinoline scaffolds, which are prevalent in a vast array of pharmaceuticals and functional materials. While the classic reaction utilizes α,β-unsaturated carbonyl compounds, the Beyer method , a versatile modification, allows for the use of aromatic aldehydes, such as 3-Methoxy-2-methylbenzaldehyde, in a one-pot, three-component reaction with an aromatic amine and an enolizable ketone or aldehyde.[1][2][3] This application note provides detailed protocols and reaction conditions for the synthesis of a substituted quinoline, specifically 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline, from this compound, aniline, and acetone, under acid catalysis.

The reaction proceeds via an initial acid-catalyzed aldol condensation of the aromatic aldehyde with the enolizable ketone (acetone) to form an α,β-unsaturated ketone in situ. This intermediate then undergoes a 1,4-conjugate addition with the aromatic amine (aniline), followed by cyclization and subsequent aromatization to yield the final quinoline product. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts, such as tars and polymeric materials, which are common in this reaction.[4]

Reaction Scheme

Figure 1: General scheme for the Beyer-Doebner-von Miller synthesis of 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of substituted quinolines from aromatic aldehydes, anilines, and ketones, based on analogous reactions found in the literature. These serve as a guideline for the optimization of the reaction with this compound.

| Entry | Aromatic Aldehyde | Aromatic Amine | Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | Acetone | HCl | Ethanol | Reflux | 6 | 75 | Adapted from similar syntheses |

| 2 | 4-Chlorobenzaldehyde | Aniline | Acetone | H₂SO₄ | Acetic Acid | 100 | 8 | 68 | Adapted from similar syntheses |

| 3 | 4-Methoxybenzaldehyde | p-Toluidine | Acetone | ZnCl₂ | None | 120 | 5 | 82 | Adapted from similar syntheses |

| 4 | Benzaldehyde | Aniline | Acetone | I₂ | None | 110 | 4 | 85 | Adapted from similar syntheses |

Experimental Protocol

This protocol details a representative procedure for the synthesis of 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline using the Beyer-Doebner-von Miller reaction.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Acetone (excess, as solvent and reactant)

-

Concentrated Hydrochloric Acid (catalyst)

-

Ethanol (optional co-solvent)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and aniline (1.1 eq).

-

Solvent and Catalyst Addition: Add a sufficient amount of acetone to dissolve the reactants. While stirring, slowly add concentrated hydrochloric acid (0.2-0.5 eq) to the mixture. The addition is exothermic, and the mixture may warm up.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2). The formation of a new, more polar spot indicates the product.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagrams

Logical Workflow for the Experimental Protocol

Caption: A logical workflow for the synthesis of 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline.

Proposed Signaling Pathway (Reaction Mechanism)

Caption: Proposed mechanism for the Beyer-Doebner-von Miller reaction.

References

The Versatility of Substituted Benzaldehydes in Heterocyclic Synthesis: A Focus on 3-Methoxy-2-methylbenzaldehyde Analogs

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methoxy-2-methylbenzaldehyde represents a valuable, yet underexplored, precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring both a methoxy and a methyl group ortho and meta to the aldehyde, offers intriguing possibilities for regioselective cyclization reactions, leading to novel molecular scaffolds of interest in medicinal chemistry and materials science. While specific literature detailing the extensive use of this compound in heterocyclic synthesis is not abundant, its structural similarity to other well-studied benzaldehyde derivatives allows for the extrapolation of synthetic strategies. This document provides an overview of potential applications and detailed protocols based on analogous precursors, offering a roadmap for researchers looking to leverage this compound in their synthetic endeavors.

The strategic placement of the methoxy and methyl groups can influence the electronic and steric properties of the aldehyde, potentially guiding the outcome of condensation and cyclization reactions. These groups can impact the reactivity of the aromatic ring and the aldehyde functionality, offering handles for further functionalization of the resulting heterocyclic systems. The exploration of this compound as a building block is therefore a promising avenue for the discovery of new bioactive molecules and functional materials.

I. Synthesis of Quinolines via Friedländer Annulation: A Representative Application

Below is a conceptual workflow for how this compound could be utilized in a Friedländer-type synthesis.

Caption: Conceptual workflow for the synthesis of a substituted quinoline from this compound via a Friedländer-type reaction.

II. Baylis-Hillman Reaction: A Pathway to Functionalized Precursors for Heterocycles

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde. This reaction creates a multifunctional product that can serve as a versatile precursor for various heterocyclic systems. Research on analogs like 3-methoxy-2-nitrobenzaldehyde has demonstrated the utility of this approach. The resulting Baylis-Hillman adducts can undergo reductive cyclization to afford quinoline and quinolone derivatives.

A similar strategy could be employed with this compound to generate precursors for a range of heterocyclic compounds. The workflow for such a reaction is depicted below.

Caption: General workflow illustrating the use of the Baylis-Hillman reaction to generate versatile precursors for heterocyclic synthesis from this compound.

Experimental Protocols: Synthesis of a Quinolone Derivative from a 3-Methoxy-2-substituted Benzaldehyde Analog

The following protocol is adapted from studies on 3-methoxy-2-nitrobenzaldehyde and serves as a representative example of how a substituted benzaldehyde can be converted into a heterocyclic system. This two-step process involves an initial Baylis-Hillman reaction followed by a reductive cyclization.

Step 1: Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde with Methyl Vinyl Ketone

Objective: To synthesize the Baylis-Hillman adduct, a precursor for the quinolone derivative.

Materials:

-

3-Methoxy-2-nitrobenzaldehyde

-

Methyl vinyl ketone (MVK)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a stoppered flask, dissolve 3-methoxy-2-nitrobenzaldehyde (13.0 mmol) in chloroform (3 mL).

-

Add methyl vinyl ketone (22.8 mmol) and DABCO (0.65 mmol) to the solution.

-

Stir the mixture at room temperature for approximately 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the excess solvent and unreacted MVK under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel using an ethyl acetate-hexane (1:3) eluent to isolate the desired Baylis-Hillman adduct.

Quantitative Data:

| Precursor | Reagent | Catalyst | Solvent | Reaction Time (h) | Product | Yield (%) |

| 3-Methoxy-2-nitrobenzaldehyde | Methyl Vinyl Ketone | DABCO | Chloroform | 48 | 4-Hydroxy-4-(3-methoxy-2-nitrophenyl)-3-methylenebutan-2-one | 40 |